Home > Products > Screening Compounds P141414 > Cancer/testis antigen 1 (53-62)
Cancer/testis antigen 1 (53-62) -

Cancer/testis antigen 1 (53-62)

Catalog Number: EVT-243575
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (53-62) is a specific peptide derived from the cancer/testis antigen family, which is characterized by its expression in testicular germ cells and various malignancies. This antigen plays a crucial role in tumor immunology, serving as a target for immunotherapeutic strategies due to its restricted expression pattern, which makes it an ideal candidate for cancer vaccines and therapies.

Source

Cancer/testis antigens are primarily expressed in the testis and certain types of tumors. They are believed to be immunogenic, eliciting both humoral and cellular immune responses in cancer patients. The first identified cancer/testis antigen was MAGE-1, discovered through T-cell responses in melanoma patients. Since then, over 250 cancer/testis antigens have been cataloged, with ongoing research identifying new members and elucidating their roles in tumorigenesis .

Classification

Cancer/testis antigens are classified based on their expression patterns and functions. They are categorized into several subfamilies, including MAGE, NY-ESO-1, and others, each with distinct structural characteristics and biological functions. These antigens are often located on the X chromosome and are typically regulated by epigenetic mechanisms such as DNA methylation and histone modifications .

Synthesis Analysis

Methods

The synthesis of cancer/testis antigen 1 (53-62) can be achieved through various methods, including recombinant DNA technology and peptide synthesis. Recombinant techniques involve cloning the gene encoding the antigen into an expression vector, followed by transformation into host cells for protein production. Alternatively, solid-phase peptide synthesis can be employed to directly assemble the peptide sequence.

Technical Details

  1. Recombinant DNA Technology:
    • Gene Cloning: The gene encoding cancer/testis antigen 1 is amplified using polymerase chain reaction (PCR) and cloned into an appropriate vector.
    • Expression: The vector is introduced into a suitable host (e.g., bacteria or yeast) to produce the antigen.
    • Purification: The expressed protein is purified using affinity chromatography.
  2. Peptide Synthesis:
    • Solid-Phase Synthesis: The peptide is synthesized stepwise on a solid support using protected amino acids.
    • Cleavage and Purification: After synthesis, the peptide is cleaved from the support and purified via high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

Cancer/testis antigen 1 (53-62) consists of a specific peptide sequence that can be recognized by T cells. The molecular structure includes a glycine-rich N-terminal region and hydrophobic C-terminal region, which contribute to its immunogenicity.

Data

The protein has a molecular weight of approximately 18 kDa and contains around 180 amino acids. Its structural features allow it to interact with major histocompatibility complex molecules, facilitating T-cell recognition .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving cancer/testis antigen 1 (53-62) pertain to its interactions with immune cells. Upon presentation by major histocompatibility complex class I molecules on the surface of antigen-presenting cells, the peptide can bind to T-cell receptors.

Technical Details

  1. T-cell Activation: The binding of the peptide-T-cell receptor complex activates T-cells, leading to proliferation and cytotoxic activity against tumor cells expressing the antigen.
  2. Cytokine Release: Activated T-cells release cytokines that enhance immune responses against tumors.
Mechanism of Action

Process

The mechanism of action for cancer/testis antigen 1 (53-62) involves several steps:

  1. Antigen Presentation: The peptide is processed within antigen-presenting cells and presented on major histocompatibility complex class I molecules.
  2. T-cell Recognition: Cytotoxic T lymphocytes recognize the peptide-MHC complex through their T-cell receptors.
  3. Immune Response Activation: This recognition triggers T-cell activation, leading to the destruction of tumor cells that express the corresponding antigen.

Data

Studies have shown that targeting cancer/testis antigens can lead to significant anti-tumor responses in clinical settings, highlighting their potential as therapeutic targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 18 kDa.
  • Solubility: Generally soluble in aqueous buffers used in biological assays.

Chemical Properties

  • Stability: Peptides derived from cancer/testis antigens can be sensitive to degradation by proteolytic enzymes; thus, modifications may be necessary for therapeutic applications.
  • Immunogenicity: High immunogenic potential due to restricted expression pattern enhances recognition by the immune system.
Applications

Scientific Uses

Cancer/testis antigens like cancer/testis antigen 1 (53-62) are primarily utilized in:

  • Cancer Immunotherapy: They serve as targets for vaccine development aimed at eliciting immune responses against tumors.
  • Diagnostic Biomarkers: Their expression profiles can aid in diagnosing certain cancers.
  • Research Tools: They are used in studies exploring tumor biology and immune evasion mechanisms.

Properties

Product Name

Cancer/testis antigen 1 (53-62)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.